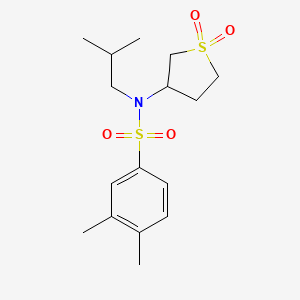

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a series of similar compounds .

Synthesis Analysis

The compound was identified through a high-throughput screening (HTS) campaign. It was synthesized by coupling a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group .Applications De Recherche Scientifique

Anticancer Activities and Inhibition of Specific Pathways

- HIF-1 Pathway Inhibitors for Anticancer Therapy: Sulfonamide compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been identified as novel small molecule inhibitors of the HIF-1 pathway. These compounds have shown the potential to antagonize tumor growth in animal models, indicating their potential use in cancer therapy (Mun et al., 2012). Another study highlights the development of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, demonstrating their efficacy as HIF-1 pathway inhibitors with improved aqueous solubility and pharmacological optimization (Mun et al., 2012).

Biochemical Evaluation and Potential Therapeutic Applications

- In Vitro and In Vivo Anticancer Activity: The compound KCN1, a derivative of the sulfonamide class, has been evaluated for its in vitro and in vivo anticancer activity, particularly against pancreatic cancer. Studies indicate its potential as a therapeutic agent, showing dose-dependent inhibition of cell growth and induced cell cycle arrest in human pancreatic cancer cells (Wang et al., 2012).

Synthesis and Structural Characterization

- Synthesis and Computational Study: A study on the synthesis, characterization, and computational analysis of a new sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), explores its structure and the intermolecular interactions stabilizing its crystal state. This research provides insights into the structural and electronic properties of sulfonamide compounds (Murthy et al., 2018).

Antimicrobial and Antituberculosis Activities

- Antimycobacterial Agents: Sulfonamide derivatives have been investigated for their antimycobacterial activities. One study reports the development of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents, where compounds such as N-Benzyl-2,4-dinitrobenzenesulfonamide exhibited higher potency against Mycobacterium tuberculosis than isoniazid, a clinical agent (Malwal et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .

Analyse Biochimique

Biochemical Properties

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The compound influences cell function by activating GIRK channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by activating GIRK channels. This can lead to changes in gene expression and enzyme activity .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-12(2)10-17(15-7-8-22(18,19)11-15)23(20,21)16-6-5-13(3)14(4)9-16/h5-6,9,12,15H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZHCWDEQAYDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)

![5-(3,4-dimethylphenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2779821.png)

![(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2779822.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2779836.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)